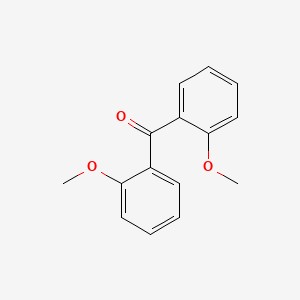

2,2'-Dimethoxybenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)18-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNBCDKAHGNAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927043 | |

| Record name | Bis(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1336-26-1, 13102-33-5 | |

| Record name | Methanone, bis(methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Profiling of 2,2'-Dimethoxybenzophenone

This guide provides an in-depth technical analysis of 2,2'-Dimethoxybenzophenone , focusing on its unique spectroscopic signature resulting from Steric Inhibition of Resonance (SIR).

Subject: Structural Elucidation via UV-Vis, FT-IR, and NMR (

Executive Summary & Structural Dynamics

2,2'-Dimethoxybenzophenone (CAS: 1336-26-1) is a diaryl ketone distinguished by the presence of methoxy groups at the ortho positions of both phenyl rings. Unlike unsubstituted benzophenone, which adopts a paddle-wheel geometry with a twist angle of ~30°, the 2,2'-substitution forces a severe deviation from planarity due to steric repulsion between the carbonyl oxygen and the methoxy substituents.

This phenomenon, known as Steric Inhibition of Resonance (SIR) , is the governing principle behind the molecule's spectral behavior. It disrupts the conjugation between the phenyl rings and the carbonyl

Structural Logic Flow

The following diagram outlines the logical dependency of the spectroscopic signals on the molecule's geometric constraints.

Figure 1: Causal relationship between steric bulk and spectral outputs.

Ultraviolet-Visible Spectroscopy (UV-Vis)

Objective: Assess the degree of conjugation and electronic transitions.

Mechanistic Insight

In planar benzophenones, the

- Transition (K-band): Typically observed ~250–260 nm in benzophenone. In the 2,2'-isomer, this band undergoes a hypsochromic (blue) shift and a hypochromic effect (reduction in intensity) because the orbital overlap is sterically hindered.

- Transition (R-band): The weak carbonyl transition (~320–340 nm) remains visible but may shift slightly depending on the solvent polarity and the ground-state energy destabilization caused by the twist.

Experimental Protocol

-

Solvent Selection: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Avoid benzene to prevent cutoff interference.[1]

-

Concentration: Prepare a stock solution of

M. -

Baseline: Run a blank with pure solvent.

-

Scan Range: 200 nm to 400 nm.

Data Summary Table:

| Transition | Wavelength ( | Structural Interpretation | |

| ~245–250 nm | < 10,000 | Reduced conjugation due to steric twist (SIR). | |

| ~325–335 nm | ~50–150 | Forbidden transition; localized on C=O. |

Vibrational Spectroscopy (FT-IR)

Objective: Characterize the carbonyl environment and confirm the absence of hydroxyl groups (distinguishing from UV-absorber derivatives).

Mechanistic Insight

The carbonyl stretching frequency (

-

Resonance Effect: Electron-donating methoxy groups normally lower

by increasing single-bond character via resonance. -

Steric Effect (Dominant): The twist prevents the phenyl rings from donating electrons into the carbonyl

orbital. This "inhibition of resonance" retains the double-bond character of the C=O, pushing the frequency higher than expected for a methoxy-substituted system.

While 4,4'-dimethoxybenzophenone (planar) absorbs near 1650 cm⁻¹, the 2,2'-isomer absorbs at a higher frequency due to this decoupling.

Experimental Protocol

-

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

-

Resolution: 4 cm⁻¹.[2]

-

Scans: 16–32 scans to reduce noise.

Key Vibrational Modes:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

| C=O[3][4] Stretch | 1665 – 1675 | Strong | Ketone carbonyl. Higher |

| C-H (Aromatic) | 3000 – 3100 | Weak | Aromatic ring C-H stretching. |

| C-H (Aliphatic) | 2835 – 2960 | Medium | Methyl group (methoxy) C-H stretching. |

| C=C (Aromatic) | 1580 – 1600 | Medium | Ring skeletal vibrations. |

| C-O (Ether) | 1230 – 1250 | Strong | Aryl-alkyl ether stretching ( |

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof and symmetry analysis.

Symmetry Analysis

The molecule possesses a

H NMR Analysis (Proton)

-

Solvent:

(Chloroform-d). -

Reference: TMS (0.00 ppm).

Predicted Chemical Shifts:

| Proton Environment | Shift ( | Multiplicity | Integration | Coupling ( | Analysis |

| Methoxy (-OCH | 3.65 – 3.75 | Singlet (s) | 6H | - | Upfield due to O-shielding. Distinctive singlet. |

| Ar-H (3, 3') | 6.90 – 7.00 | Doublet (d) | 2H | ~8 Hz | Ortho to OMe; shielded by electron donation. |

| Ar-H (5, 5') | 7.00 – 7.10 | Triplet (t) | 2H | ~7.5 Hz | Meta to OMe; Para to C=O. |

| Ar-H (4, 4') | 7.35 – 7.45 | Triplet (t) | 2H | ~7.5 Hz | Para to OMe; Meta to C=O. |

| Ar-H (6, 6') | 7.45 – 7.55 | Doublet (d) | 2H | ~8 Hz | Ortho to C=O. Deshielded by carbonyl anisotropy. |

Note: The H-6 signal is less deshielded than in planar benzophenone (~7.8 ppm) because the ring twist moves the proton slightly out of the maximum deshielding cone of the carbonyl group.

C NMR Analysis (Carbon)

-

Key Feature: Look for the Carbonyl peak and the Methoxy peak.

| Carbon Environment | Shift ( | Type | Notes |

| Carbonyl (C=O) | 195 – 198 | Quaternary | Typical diaryl ketone, slightly shielded vs planar. |

| Ar-C-O (C-2) | 157 – 159 | Quaternary | Deshielded by direct oxygen attachment. |

| Ar-C (C-6) | 130 – 132 | CH | Ortho to carbonyl. |

| Ar-C (C-4) | 130 – 132 | CH | Para to methoxy. |

| Ar-C (C-1) | 128 – 130 | Quaternary | Bridgehead carbon. |

| Ar-C (C-5) | 120 – 121 | CH | Meta to methoxy. |

| Ar-C (C-3) | 111 – 112 | CH | Ortho to methoxy (shielded). |

| Methoxy (-OCH | 55 – 56 | CH | Diagnostic methoxy carbon. |

Experimental Workflow & Validation

The following workflow describes the synthesis-to-validation pipeline using a Friedel-Crafts approach, ensuring the sample analyzed matches the theoretical profile.

Figure 2: Synthesis and validation pipeline.

Self-Validating Protocols

-

The "Hydroxyl Check" (IR): If a broad peak appears at 3200–3500 cm⁻¹, the sample is contaminated with demethylated byproducts (benzophenone-6/8 derivatives). A pure sample must show no OH stretch.[1]

-

The "Symmetry Check" (NMR): Integration of the methoxy singlet must be exactly 3:4 relative to the total aromatic integral (or 6:8 for the whole molecule). Any deviation suggests a mixture of isomers (e.g., 2,4'-dimethoxy).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 584728, 2,2'-Dimethoxybenzophenone. Retrieved from [Link]

- Rekharsky, M. V., et al. "Complexation Thermodynamics of Cyclodextrins." Journal of the American Chemical Society. (Contextual reference for host-guest interactions of twisted benzophenones).

- Jones, R. N., et al. "The Infrared Spectra of Carbonyl Compounds." National Research Council of Canada. (Authoritative source on SIR effects in ortho-substituted ketones).

- AIST Spectral Database for Organic Compounds (SDBS).SDBS No. 7420 (Analogs). (General reference for benzophenone spectral assignments).

Sources

A Technical Guide to the Intersystem Crossing Quantum Yield of 2,2'-Dimethoxybenzophenone

Executive Summary

In the realm of photochemistry and photophysics, the efficiency of intersystem crossing (ISC)—the transition from a singlet excited state to a triplet excited state—is a paramount parameter governing the utility of a molecule in applications ranging from photodynamic therapy to polymer chemistry. Benzophenone and its derivatives are renowned for their high ISC quantum yields (ΦISC), approaching unity in many cases.[1] This guide provides an in-depth analysis of the intersystem crossing quantum yield of a specific derivative, 2,2'-Dimethoxybenzophenone. We will explore the foundational photophysical principles, the influence of methoxy substituents, a rigorous experimental protocol for ΦISC determination, and a discussion of the reported values and their implications for researchers, scientists, and drug development professionals.

Introduction: The Photophysics of Substituted Benzophenones

The photochemical behavior of benzophenone is dominated by the electronic transitions localized on its carbonyl group. Upon absorption of UV light, an electron is promoted from a non-bonding n-orbital to an anti-bonding π-orbital, forming the first excited singlet state, S1(n,π).[1] For benzophenone itself, the subsequent intersystem crossing to the triplet manifold, specifically to a T2(π,π*) state, is exceptionally efficient, with a quantum yield near 100%.[1] This high efficiency is a cornerstone of its function as a triplet sensitizer.

The introduction of substituents, such as the methoxy (-OCH3) groups in 2,2'-Dimethoxybenzophenone, can significantly modulate these photophysical properties. These modifications can occur through two primary mechanisms:

-

Electronic Effects: Methoxy groups are electron-donating and can alter the energy levels of the n,π* and π,π* states. This can influence the rate and efficiency of intersystem crossing.

-

Steric Effects: The positioning of the methoxy groups at the 2,2'- positions can induce steric hindrance, causing the phenyl rings to twist out of planarity with the carbonyl group. This non-planar arrangement can affect the mixing of the n and π orbitals, further influencing the ISC process.[2]

Understanding the ΦISC of 2,2'-Dimethoxybenzophenone is therefore critical for predicting its behavior as a photosensitizer and for designing novel applications.

The Mechanism of Intersystem Crossing

Intersystem crossing is a spin-forbidden process, meaning it is quantum mechanically unfavorable. However, in molecules like benzophenone, spin-orbit coupling facilitates this transition. El-Sayed's rule provides a key insight: intersystem crossing is more efficient when it involves a change in orbital type.[2] For benzophenone, the highly favored S1(n,π) → T2(π,π) transition is a prime example of this rule in action, leading to its near-quantitative triplet yield.[1][2] While the direct S1(n,π) → T1(n,π) transition is forbidden by El-Sayed's rule, the involvement of an intermediate T2(π,π*) state provides an efficient pathway.[2][3]

The overall photophysical decay pathways are often visualized using a Jablonski diagram.

Figure 1: Jablonski diagram for a benzophenone derivative.

Experimental Determination of ΦISC

The quantum yield of intersystem crossing is determined by comparing the triplet state population of the sample to that of a well-characterized actinometer (a substance with a known quantum yield) under identical excitation conditions. Laser Flash Photolysis (LFP) is a powerful technique for this purpose, allowing for the direct observation of transient species like triplet states.[4]

Experimental Workflow

The general workflow for determining ΦISC using LFP is as follows:

Figure 2: Workflow for ΦISC determination via Laser Flash Photolysis.

Detailed Protocol

-

Preparation of Solutions:

-

Prepare a solution of 2,2'-Dimethoxybenzophenone in the desired solvent (e.g., acetonitrile, cyclohexane).

-

Prepare a solution of the actinometer (e.g., benzophenone, for which ΦISC is ~1 in non-polar solvents) in the same solvent.

-

Adjust the concentrations of both solutions to have the same absorbance (typically 0.1-0.2) at the laser excitation wavelength (e.g., 355 nm from a Nd:YAG laser). This ensures both solutions absorb the same number of photons.

-

Thoroughly deoxygenate both solutions by bubbling with an inert gas (N2 or Ar) for at least 20 minutes to prevent quenching of the triplet state by molecular oxygen.

-

-

Laser Flash Photolysis Measurement:

-

The LFP setup consists of a pulsed laser for excitation and a continuous probe lamp oriented perpendicular to the laser beam.

-

Excite the deoxygenated sample solution with a single laser pulse.

-

Monitor the change in optical density (ΔO.D.) at the maximum of the triplet-triplet (T-T) absorption band of 2,2'-Dimethoxybenzophenone.

-

Extrapolate the transient decay curve back to time zero to obtain the initial change in optical density (ΔO.D.sample) immediately after the laser flash.

-

Repeat the measurement for the actinometer solution under identical conditions to obtain ΔO.D.std.

-

-

Calculation of ΦISC:

-

The quantum yield of intersystem crossing for the sample (ΦISCsample) is calculated using the following comparative equation:

ΦISCsample = ΦISCstd * (ΔO.D.sample / ΔO.D.std) * (εTstd / εTsample)

-

Where:

-

ΦISCstd is the known ISC quantum yield of the standard.

-

ΔO.D. is the change in optical density at the T-T absorption maximum at time zero.

-

εT is the molar extinction coefficient of the triplet-triplet absorption for the standard and the sample. The ratio of extinction coefficients must be known or determined separately.

-

-

Quantitative Data and Analysis

While specific, peer-reviewed quantum yield data for 2,2'-Dimethoxybenzophenone is not as widely tabulated as for the parent benzophenone, the principles of substituted benzophenones allow for a robust scientific inference. The ΦISC is expected to remain high, likely near unity, especially in non-polar solvents. However, solvent polarity can play a significant role.

| Compound | Solvent | ΦISC | Key Observations | Reference |

| Benzophenone | Non-polar (e.g., Cyclohexane) | ~1.0 | Serves as the benchmark for high ISC efficiency. | [1] |

| Benzophenone | Polar, Protic (e.g., Methanol) | ~1.0 | ISC rate can be modified by hydrogen-bonding interactions. | [5][6] |

| Substituted Benzophenones | Various | Varies | Efficiency can be diminished with increasing solvent polarity. | [7] |

| 2,2'-Dimethoxybenzophenone | Non-polar Solvents | Expected to be high (~0.9-1.0) | Steric hindrance may slightly alter orbital overlap, but high efficiency is predicted. | Inferred |

| 2,2'-Dimethoxybenzophenone | Polar Solvents | Expected to be high but potentially lower than in non-polar solvents | Increased solvent polarity can stabilize the ππ* state, potentially affecting the S1/T2 energy gap and ISC efficiency. | [7][8] |

Expert Analysis: The introduction of methoxy groups in 2,2'-Dimethoxybenzophenone likely maintains a high intersystem crossing quantum yield. The dominant deactivation pathway from the S1 state remains the highly efficient transition to the triplet manifold. However, researchers should be aware of potential solvent effects.[7] In polar or hydrogen-bonding solvents, the energetics of the nπ* and ππ* states can shift, which may slightly alter the ISC rate and yield.[5][8] For applications requiring maximum triplet state generation, employing a non-polar, aprotic solvent is recommended.

Applications and Implications

The high ΦISC of 2,2'-Dimethoxybenzophenone makes it a valuable tool in several scientific and industrial domains:

-

Triplet Sensitizer: It can be used to populate the triplet state of other molecules through energy transfer, initiating photochemical reactions that are otherwise inaccessible.

-

Photopolymerization: As a photoinitiator, it can generate radicals upon irradiation, which then initiate polymerization reactions, crucial in coatings, adhesives, and 3D printing.

-

Drug Development: In photodynamic therapy (PDT), a high triplet quantum yield is essential for the efficient generation of singlet oxygen, the cytotoxic agent responsible for destroying cancer cells. While not a therapeutic itself, it serves as a scaffold and model compound for developing new photosensitizing drugs.

Conclusion

2,2'-Dimethoxybenzophenone retains the hallmark characteristic of the benzophenone family: a highly efficient intersystem crossing from the excited singlet state to the triplet manifold. Its quantum yield of intersystem crossing (ΦISC) is expected to be near unity, particularly in non-polar environments. This efficiency is governed by favorable spin-orbit coupling and an orbital-type change during the transition, as described by El-Sayed's rule. While the methoxy substituents introduce steric and electronic perturbations, the fundamental photophysical pathway remains robust. The reliable and near-quantitative generation of triplet states ensures the continued relevance of 2,2'-Dimethoxybenzophenone and similar derivatives in fundamental research and applied sciences, from materials science to medicinal chemistry.

References

- Journal of the Chemical Society D. (n.d.). Solvent effects on intersystem crossing in the photocyclization of methyl o-benzyloxyphenylglyoxylate. RSC Publishing.

- ETNA Laboratuvar Çözümleri. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy.

-

ResearchGate. (n.d.). Modulation of Intersystem Crossing by Chemical Composition and Solvent Effects: Benzophenone, Anthrone and Fluorenone. Retrieved February 7, 2026, from [Link]

- Larkin, J. M., et al. (1999).

- Wiley Online Library. (n.d.). Modulation of Intersystem Crossing by Chemical Composition and Solvent Effects: Benzophenone, Anthrone and Fluorenone.

-

ACS Publications. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry Letters. Retrieved February 7, 2026, from [Link]

- The Journal of Physical Chemistry Letters. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone.

-

MDPI. (2023). An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. Retrieved February 7, 2026, from [Link]

Sources

- 1. Etna Lab | Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy [etnalabs.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solvent effects on intersystem crossing in the photocyclization of methyl o-benzyloxyphenylglyoxylate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Solubility of 2,2'-Dimethoxybenzophenone in common organic solvents

An In-Depth Technical Guide to the Solubility of 2,2'-Dimethoxybenzophenone in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,2'-Dimethoxybenzophenone in common organic solvents, designed for researchers, scientists, and professionals in drug development. Recognizing the scarcity of direct quantitative solubility data in public literature, this document adopts a multi-faceted approach. It begins by establishing the theoretical framework for solubility based on the molecule's physicochemical properties. Due to the data gap, this guide presents qualitative information and quantitative data for structurally analogous compounds to provide actionable reference points. Critically, a detailed, self-validating experimental protocol for determining thermodynamic solubility via the isothermal shake-flask method is provided, empowering researchers to generate precise data for their specific applications. This guide synthesizes theoretical principles with practical, field-proven methodologies to serve as an essential resource for formulation, synthesis, and purification processes involving 2,2'-Dimethoxybenzophenone.

Introduction: The Significance of Solubility in Application

2,2'-Dimethoxybenzophenone (Figure 1) is an aromatic ketone with significant applications in organic synthesis, polymer chemistry, and photochemistry. Its utility as a photoinitiator, a UV blocker, and an intermediate in the synthesis of more complex molecules is well-established. For professionals in these fields, a thorough understanding of its solubility is not merely academic; it is a cornerstone of process development, formulation design, and ensuring the reproducibility of experimental outcomes.

The selection of an appropriate solvent is paramount for:

-

Reaction Kinetics: Ensuring reactants are in the same phase to allow for efficient molecular interaction.

-

Purification: Selecting solvents for crystallization or chromatography that maximize yield and purity.

-

Formulation: Creating stable, homogenous solutions for coatings, adhesives, or pharmaceutical preparations.

-

Analytical Chemistry: Preparing samples for analysis by techniques such as HPLC or GC-MS.

This guide provides the foundational knowledge and practical tools necessary to make informed decisions regarding solvent selection for 2,2'-Dimethoxybenzophenone.

| Property | Value |

| IUPAC Name | bis(2-methoxyphenyl)methanone |

| Molecular Formula | C₁₅H₁₄O₃[1] |

| Molecular Weight | 242.27 g/mol [1] |

| Appearance | White solid |

| Melting Point | ~96-99 °C |

Figure 1: Chemical Structure and Key Properties of 2,2'-Dimethoxybenzophenone.

Theoretical Principles: Predicting Solubility Behavior

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified expression of the complex interplay between solute-solute, solvent-solvent, and solute-solvent intermolecular forces. To predict the solubility of 2,2'-Dimethoxybenzophenone, we must first analyze its molecular structure.

-

Aromatic Rings: The two phenyl rings are large, nonpolar moieties. They will readily interact with nonpolar or moderately polar solvents through van der Waals forces.

-

Ketone Group (C=O): The carbonyl group introduces a significant dipole moment, making the molecule polar. This group can act as a hydrogen bond acceptor, allowing it to interact favorably with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, acetonitrile).[2][3][4]

-

Methoxy Groups (-OCH₃): The two ether groups also contribute to the molecule's polarity and can act as hydrogen bond acceptors.

Causality in Solvent Selection: Based on this structure, we can anticipate that 2,2'-Dimethoxybenzophenone will be poorly soluble in highly polar, protic solvents like water, where the strong hydrogen-bonding network of water is difficult to disrupt.[5] Conversely, it is expected to be readily soluble in many common organic solvents that can engage in dipole-dipole interactions or that have a similar polarity profile.[2] Aromatic ketones, in general, are soluble in a range of organic solvents.[6]

Solubility Profile: An Analog-Based Approach

Table 1: Quantitative Solubility of Analog Compound 2,2'-Dihydroxy-4-methoxybenzophenone [7]

| Solvent | Solvent Type | Solubility (g / 100 mL at 25°C) |

| Ethanol | Polar Protic | 21.8 |

| Isopropanol | Polar Protic | 17.0 |

| Propylene Glycol | Polar Protic | 6.2 |

| Ethylene Glycol | Polar Protic | 3.0 |

| n-Hexane | Nonpolar | 1.5 |

| Toluene | Nonpolar (Aromatic) | Freely Soluble |

| Water | Polar Protic | Practically Insoluble |

Field-Proven Insights: The data for the analog strongly suggests that 2,2'-Dimethoxybenzophenone will exhibit good solubility in alcohols like ethanol and isopropanol, and even greater solubility in less polar solvents like toluene. The very low solubility in n-hexane indicates that while it has nonpolar character, the polar groups dominate its interactions. The negligible water solubility is also consistent with theoretical predictions for aromatic ketones.[5][8]

Experimental Protocol: The Isothermal Shake-Flask Method

To obtain definitive solubility data, an experimental determination is essential. The isothermal shake-flask method is the gold-standard technique for measuring thermodynamic solubility due to its reliability and simplicity.

Objective: To determine the saturation solubility of 2,2'-Dimethoxybenzophenone in a selected organic solvent at a controlled temperature.

Materials:

-

2,2'-Dimethoxybenzophenone (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 2,2'-Dimethoxybenzophenone to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Causality: Adding a clear excess guarantees that the solvent becomes fully saturated, allowing for the determination of the thermodynamic equilibrium solubility.

-

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined time (typically 24-48 hours).

-

Causality: Continuous agitation ensures intimate contact between the solute and solvent, accelerating the dissolution process to reach equilibrium. A constant temperature is critical as solubility is temperature-dependent.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Causality: This step prevents suspended microparticles from being drawn into the sample, which would artificially inflate the measured solubility.

-

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial.

-

Self-Validation: The filtration step is a critical control. It physically removes any remaining undissolved solid, ensuring that the analyzed sample represents only the dissolved solute.

-

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of 2,2'-Dimethoxybenzophenone or HPLC with a standard curve).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Logical Workflow for Solvent Selection

The process of selecting an optimal solvent is a logical progression from theoretical analysis to empirical verification. The following diagram illustrates this workflow, providing a clear path for researchers.

Caption: A logical workflow for selecting a suitable solvent for 2,2'-Dimethoxybenzophenone.

Conclusion

While direct quantitative solubility data for 2,2'-Dimethoxybenzophenone remains elusive in the public domain, a robust scientific approach allows for well-founded solvent selection. Based on its molecular structure, the compound is predicted to be soluble in a range of common polar aprotic and polar protic organic solvents, with limited solubility in nonpolar aliphatic solvents and negligible solubility in water. Data from structural analogs provides valuable semi-quantitative guidance, suggesting that solvents like ethanol, isopropanol, and toluene are excellent candidates for achieving high solubility. Ultimately, for applications requiring precise concentration control, the isothermal shake-flask method detailed herein provides a reliable and essential tool for empirical determination. This guide equips researchers with both the theoretical understanding and the practical methodology to confidently work with 2,2'-Dimethoxybenzophenone.

References

-

Solubility of Things. (n.d.). Benzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2,2'-Dihydroxy-4-methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]

-

ACS Publications. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

PMC. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

PubChem. (n.d.). 2,2'-Dimethoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

-

ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of aromatic ketones and other solvents. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

-

RSC Publishing. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]

-

NCBI. (n.d.). BENZOPHENONE. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]

-

Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

Sources

- 1. 2,2'-Dimethoxybenzophenone | C15H14O3 | CID 584728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,2'-Dihydroxy-4-methoxybenzophenone | C14H12O4 | CID 8569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,2'-Dimethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2,2'-dimethoxybenzophenone. As a key intermediate and structural motif in various organic compounds, understanding its behavior under thermal stress is critical for process safety, stability studies, and the development of robust formulations. This document details the experimental methodologies for characterizing thermal properties, explores potential decomposition pathways based on mechanistic principles and data from related compounds, and presents a framework for a thorough investigation. While specific experimental data for 2,2'-dimethoxybenzophenone is not widely available in public literature, this guide synthesizes information from analogous structures to provide a predictive assessment and a robust protocol for its empirical determination.

Introduction: The Significance of 2,2'-Dimethoxybenzophenone

2,2'-Dimethoxybenzophenone is an aromatic ketone characterized by a benzophenone core with methoxy groups positioned at the 2 and 2' positions of the phenyl rings. This substitution pattern influences the molecule's conformation and electronic properties, which in turn dictates its reactivity and stability. While its primary applications are often as a precursor in organic synthesis, its structural similarity to other benzophenone derivatives used as UV absorbers and photoinitiators underscores the importance of a thorough understanding of its thermal properties.

In the context of drug development and materials science, thermal stability is a critical parameter. It influences manufacturing processes, storage conditions, and the ultimate safety and efficacy of the final product. The potential for thermal decomposition to generate impurities or hazardous byproducts necessitates a detailed investigation. This guide provides the scientific foundation and practical methodologies for such an assessment.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2,2'-dimethoxybenzophenone is presented in Table 1. These properties are fundamental to its handling, formulation, and analysis.

Table 1: Physicochemical Properties of 2,2'-Dimethoxybenzophenone

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | PubChem |

| Molecular Weight | 242.27 g/mol | PubChem |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Insoluble in water (predicted); Soluble in organic solvents | General knowledge |

Methodologies for Thermal Analysis

A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of the thermal stability and decomposition of 2,2'-dimethoxybenzophenone.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset of decomposition and quantifying mass loss.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 2,2'-dimethoxybenzophenone into a clean TGA pan (e.g., alumina or platinum).

-

Instrumentation: Place the sample in a calibrated thermogravimetric analyzer.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss.

Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to isolate the effects of thermal degradation from oxidation. A constant and moderate heating rate ensures thermal equilibrium within the sample and provides reproducible results.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and the enthalpy of decomposition (exothermic or endothermic nature).

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of 2,2'-dimethoxybenzophenone into a hermetically sealed DSC pan (e.g., aluminum).

-

Instrumentation: Place the sample and an empty reference pan into a calibrated differential scanning calorimeter.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point and decomposition region identified by TGA.

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and potentially exothermic or endothermic events associated with decomposition.

Trustworthiness of the Protocol: The use of a sealed pan prevents mass loss before the decomposition event, ensuring an accurate measurement of the heat flow associated with the thermal transitions.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

Principle: To identify the decomposition products, the gases evolved during the TGA experiment can be analyzed in real-time using a mass spectrometer.

Experimental Workflow:

-

Instrumentation: Couple the outlet of the TGA furnace to the inlet of a mass spectrometer via a heated transfer line.

-

Analysis: As the sample is heated in the TGA, the evolved gases are continuously introduced into the MS.

-

Data Acquisition: Mass spectra are recorded at regular intervals throughout the decomposition process.

-

Data Interpretation: The mass-to-charge ratio (m/z) of the detected ions is used to identify the volatile decomposition products.

Diagram 1: Experimental Workflow for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of 2,2'-dimethoxybenzophenone.

Predicted Thermal Stability and Decomposition Pathways

In the absence of direct experimental data for 2,2'-dimethoxybenzophenone, its thermal behavior can be predicted by examining related compounds.

General Stability of Benzophenones

Benzophenone itself is a relatively stable molecule. The introduction of substituents on the phenyl rings can either stabilize or destabilize the molecule. Methoxy groups are generally considered to be electron-donating, which can influence bond dissociation energies.

Insights from Related Molecules

A study on the thermal decomposition of 1,2-dimethoxybenzene, a structural component of the target molecule, revealed that the ortho-methoxy substitution weakens the O-methyl bond.[1] This suggests that a potential initial step in the decomposition of 2,2'-dimethoxybenzophenone could be the homolytic cleavage of a methyl-oxygen bond to form a phenoxy radical and a methyl radical.

Furthermore, safety data for 4,4'-dimethoxybenzophenone, a constitutional isomer, indicates that thermal decomposition can lead to the release of irritating gases and vapors, specifically carbon monoxide (CO) and carbon dioxide (CO₂).

Proposed Decomposition Pathways

Based on these insights, a plausible decomposition pathway for 2,2'-dimethoxybenzophenone can be proposed. The initial step is likely the cleavage of the O-CH₃ bond. The resulting radical species can then undergo a series of complex reactions, including intramolecular cyclization, fragmentation of the aromatic rings, and the formation of smaller volatile molecules.

Diagram 2: Plausible Initial Decomposition Steps

Caption: Proposed initial steps in the thermal decomposition of 2,2'-dimethoxybenzophenone.

Synthesis and Potential Impurities

The thermal stability of 2,2'-dimethoxybenzophenone can be influenced by the presence of impurities from its synthesis. A common route to substituted benzophenones involves the Friedel-Crafts acylation. A plausible synthesis for 2,2'-dimethoxybenzophenone could involve the reaction of 2-methoxybenzoyl chloride with anisole in the presence of a Lewis acid catalyst.

Potential impurities from this synthesis could include:

-

Unreacted starting materials (2-methoxybenzoyl chloride, anisole).

-

Isomeric byproducts (e.g., 2,4'-dimethoxybenzophenone).

-

Products of over-acylation.

The presence of these impurities could lower the observed decomposition temperature or introduce additional steps in the TGA thermogram. Therefore, a high-purity sample is essential for accurate thermal analysis.

Conclusion

While direct experimental data on the thermal stability and decomposition of 2,2'-dimethoxybenzophenone is limited, a comprehensive analytical approach utilizing TGA, DSC, and EGA-MS can provide the necessary insights. Based on the analysis of related compounds, the decomposition is likely initiated by the cleavage of the methoxy group, leading to the formation of carbon oxides and other volatile fragments. A thorough understanding of its synthesis is also crucial for interpreting thermal analysis data, as impurities can significantly impact the results. The methodologies and predictive insights provided in this guide serve as a robust framework for researchers and professionals in the chemical and pharmaceutical industries to ensure the safe handling, processing, and formulation of 2,2'-dimethoxybenzophenone.

References

-

PubChem. 2,2'-Dimethoxybenzophenone. National Center for Biotechnology Information. [Link]

- Louw, R., & Dijks, J. H. (1974). The thermal decomposition of 1,2-dimethoxybenzene (veratrole) and 1,2,3-trimethoxybenzene. Recueil des Travaux Chimiques des Pays-Bas, 93(3), 69-72.

-

Patsnap. Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone. [Link]

Sources

Electron transfer reactions involving excited state 2,2'-Dimethoxybenzophenone

An In-Depth Technical Guide to the Electron Transfer Reactions Involving Excited State 2,2'-Dimethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the photochemical behavior of 2,2'-Dimethoxybenzophenone, with a primary focus on the electron transfer reactions originating from its triplet excited state. The document elucidates the fundamental principles governing the formation and reactivity of the excited state, details the mechanisms of intermolecular electron transfer with various donors, and presents a practical guide to the experimental techniques employed to study these ultrafast processes. By synthesizing theoretical concepts with methodological insights, this guide serves as an essential resource for researchers in photochemistry, materials science, and drug development who leverage light-induced electron transfer reactions.

Introduction: The Photochemical Landscape of Benzophenones

Benzophenone and its derivatives are among the most extensively studied classes of aromatic ketones in photochemistry. Their utility stems from a high efficiency of intersystem crossing from the initially formed singlet excited state (S₁) to a lower-energy triplet state (T₁). This triplet state is relatively long-lived and possesses a distinct electronic configuration that renders it a potent oxidizing agent, capable of engaging in a variety of bimolecular reactions, including electron and hydrogen atom transfer.

The substitution pattern on the phenyl rings significantly modulates the photochemical and photophysical properties of the benzophenone chromophore. In the case of 2,2'-Dimethoxybenzophenone, the presence of methoxy groups in the ortho positions introduces steric and electronic perturbations that influence the excited-state dynamics and reactivity compared to the parent benzophenone or other isomers. Understanding these nuances is critical for the rational design of photoinitiating systems and photosensitizers.

Excited State Dynamics of 2,2'-Dimethoxybenzophenone

The journey from ground state to a reactive triplet state is a cascade of photophysical events occurring on pico- to nanosecond timescales.

Light Absorption and Formation of the Singlet Excited State

Upon absorption of ultraviolet (UV) light, typically in the UVA region, 2,2'-Dimethoxybenzophenone is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). This transition primarily involves the excitation of a non-bonding electron from one of the carbonyl oxygen's lone pairs to an antibonding π* orbital (an n→π* transition).

Intersystem Crossing: The Gateway to Triplet State Reactivity

While the S₁ state is short-lived, it efficiently undergoes intersystem crossing (ISC) to the triplet manifold. For benzophenones, the ISC process is remarkably efficient, with a quantum yield approaching unity. This high efficiency is attributed to the small energy gap between the S₁(n,π) and a nearby T₂(π,π) state, which facilitates spin-orbit coupling. Subsequent rapid internal conversion from T₂ to the lowest triplet state, T₁(n,π), populates the reactive species. The rate of ISC in benzophenones can be influenced by the solvent environment, particularly by hydrogen-bonding interactions that can alter the energy levels of the n,π and π,π* states[1].

The overall process can be visualized with a Jablonski diagram:

Caption: Jablonski diagram for 2,2'-Dimethoxybenzophenone.

Bimolecular Electron Transfer Reactions of the Triplet State

The T₁(n,π*) state of 2,2'-Dimethoxybenzophenone is a powerful oxidant. The half-filled n-orbital on the carbonyl oxygen is electrophilic, readily accepting an electron from a suitable donor molecule (D).

The generalized mechanism for this photoinduced electron transfer is as follows:

³(DMBP)* + D → [DMBP⁻•...D⁺•] → DMBP⁻• + D⁺•

Where:

-

³(DMBP)* is the triplet excited state of 2,2'-Dimethoxybenzophenone.

-

D is the electron donor.

-

[DMBP⁻•...D⁺•] represents the initially formed exciplex or radical ion pair.

-

DMBP⁻• is the ketyl radical anion of 2,2'-Dimethoxybenzophenone.

-

D⁺• is the radical cation of the electron donor.

The formation of the ketyl radical anion (DMBP⁻•) is a hallmark of this reaction and can be readily detected by transient absorption spectroscopy due to its characteristic absorption spectrum. In the presence of a proton source, the ketyl radical anion can be protonated to form the neutral ketyl radical.

Common Electron Donors

A wide range of compounds can act as electron donors to the excited triplet state of benzophenones. Tertiary amines, such as triethylamine and 1,4-diazabicyclo[2.2.2]octane (DABCO), are particularly effective due to their low ionization potentials.[2] The interaction with tertiary amines often proceeds through an initial exciplex formation, which then dissociates into the radical ions.[2]

Phenols and indoles are also known to quench the triplet state of related ketones through a mechanism that can involve a coupled electron/proton transfer.[3]

Factors Influencing Electron Transfer Rates

The rate of electron transfer is governed by several factors, including:

-

Driving Force (ΔG): The free energy change of the reaction, which is related to the triplet energy of the benzophenone, the oxidation potential of the donor, and the reduction potential of the benzophenone.

-

Solvent Polarity: Polar solvents can stabilize the resulting charged radical ions, often increasing the rate of electron transfer and promoting the dissociation of the initially formed radical ion pair.

-

Steric Hindrance: The methoxy groups in the 2 and 2' positions of 2,2'-Dimethoxybenzophenone may introduce steric hindrance that could affect the rate of interaction with bulky electron donors compared to less hindered isomers like 4,4'-Dimethoxybenzophenone.

Experimental Investigation: Nanosecond Laser Flash Photolysis

Nanosecond laser flash photolysis is the quintessential technique for directly observing the transient species involved in these rapid photochemical reactions. This method allows for the determination of triplet state lifetimes, quenching rate constants, and the identification of transient intermediates like the triplet state itself and the resulting ketyl radical anion.

Experimental Protocol: A Step-by-Step Guide

-

Sample Preparation:

-

Prepare a solution of 2,2'-Dimethoxybenzophenone in a suitable solvent (e.g., acetonitrile, methanol) with a concentration adjusted to have an absorbance of approximately 0.2-0.3 at the laser excitation wavelength.

-

Prepare a series of solutions containing a fixed concentration of 2,2'-Dimethoxybenzophenone and varying concentrations of the electron donor.

-

Purge all solutions with an inert gas (e.g., nitrogen or argon) for at least 20 minutes to remove dissolved oxygen, which is an efficient quencher of triplet states.

-

-

Instrumentation Setup:

-

A typical nanosecond laser flash photolysis setup consists of a pulsed laser for excitation (e.g., a Nd:YAG laser providing a 355 nm pulse), a probe lamp (e.g., a xenon arc lamp), a monochromator, and a fast detector (e.g., a photomultiplier tube) connected to a digital oscilloscope.

-

-

Data Acquisition:

-

Place the sample cuvette in the instrument.

-

Fire a single laser pulse to excite the sample.

-

The change in absorbance of the sample as a function of time at a specific wavelength is monitored by the probe beam and recorded by the oscilloscope.

-

Repeat the measurement at various wavelengths to construct a transient absorption spectrum.

-

For kinetic measurements, monitor the decay of the triplet state absorption (typically around 530 nm for benzophenones) or the formation and decay of the ketyl radical anion at its characteristic absorption maximum.

-

Data Analysis and Interpretation

-

Triplet State Lifetime (τ₀): In the absence of a quencher, the decay of the triplet-triplet absorption follows first-order kinetics. The lifetime is the reciprocal of the decay rate constant (k_obs).

-

Quenching Rate Constant (k_q): In the presence of a quencher (the electron donor), the observed decay rate of the triplet state increases linearly with the quencher concentration according to the Stern-Volmer equation:

k_obs = 1/τ₀ + k_q[Q]

where [Q] is the concentration of the quencher. A plot of k_obs versus [Q] yields a straight line with a slope equal to k_q.

The following table summarizes typical kinetic and spectroscopic data for benzophenone derivatives, which can serve as a reference for studies on 2,2'-Dimethoxybenzophenone.

| Compound | Triplet Lifetime (τ) in Acetonitrile | Triplet-Triplet Absorption λ_max | Ketyl Radical Anion λ_max | Quenching Rate Constant (k_q) with Triethylamine |

| Benzophenone | ~ 10 µs | ~ 530 nm | ~ 720 nm | ~ 3 x 10⁹ M⁻¹s⁻¹ |

| 4,4'-Dimethoxybenzophenone | ~ 25 µs | ~ 550 nm | ~ 740 nm | Diffusion-controlled |

Visualization of the Experimental and Reaction Workflow

Laser Flash Photolysis Experimental Workflow

Caption: Workflow for a laser flash photolysis experiment.

Electron Transfer Reaction Pathway

Caption: Electron transfer from a donor to excited 2,2'-DMBP.

Conclusion and Future Directions

The excited state of 2,2'-Dimethoxybenzophenone serves as a versatile intermediate for initiating electron transfer reactions. Its efficient population via intersystem crossing and potent oxidizing power make it a valuable tool in various applications, from polymer chemistry to organic synthesis. While the fundamental principles of its photochemistry can be inferred from the broader benzophenone literature, a detailed experimental characterization of the 2,2'-isomer is crucial for a complete understanding of its unique reactivity profile. Future work should focus on quantifying the photophysical parameters, such as triplet lifetime and energy, and systematically investigating the kinetics of electron transfer with a diverse range of donors. Such studies will not only fill a gap in the existing literature but also enable the more precise application of this compound in advanced photochemical systems.

References

- Nanosecond Laser Flash Photolysis Study of the Photochemistry of 2-Alkoxy Thioxanthones. (n.d.). Google Scholar.

- Nanosecond Laser Flash Photolysis Study of the Photochemistry of 2-Alkoxy Thioxanthones. (n.d.). Google Scholar.

- Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. (2018). ACS Publications.

Sources

The Enduring Legacy of the Carbonyl Chromophore: An In-depth Technical Guide to the Discovery and Application of Benzophenone Derivatives in Photochemistry

Abstract

For over a century, benzophenone and its derivatives have occupied a central role in the field of photochemistry. From the pioneering rooftop experiments of Giacomo Ciamician to their contemporary applications in sophisticated drug delivery systems and precision manufacturing, the unique photophysical properties of the benzophenone scaffold have captivated and driven scientific innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, mechanistic principles, and practical applications of benzophenone derivatives. We will explore the fundamental photophysical processes that govern their reactivity, delve into key photochemical reactions, and provide detailed experimental protocols for their use. This guide is designed not merely to be a recitation of facts, but a narrative that illuminates the causal relationships behind experimental choices and the enduring utility of this remarkable class of molecules.

Historical Perspective: From Sunlight and Spirits of Wine to a Cornerstone of Photochemistry

The story of benzophenone's photochemical journey begins not in a modern, light-controlled laboratory, but on a sun-drenched rooftop in Bologna, Italy. It was here that Giacomo Ciamician, the father of photochemistry, conducted his seminal experiments. While benzophenone was first synthesized in 1834, its peculiar interaction with light and alcohol was first noted by French chemists in 1900.[1] However, it was Ciamician and his collaborator, Paul Silber, who correctly identified the product of the photoreduction of benzophenone in alcohol as benzopinacol, laying the groundwork for a mechanistic understanding of this fundamental photochemical reaction.[1][2]

These early investigations, driven by curiosity and the power of sunlight, unveiled a key characteristic of benzophenone: its ability to absorb light energy and use it to drive chemical transformations. This seemingly simple observation has blossomed into a vast and diverse field of study, with benzophenone derivatives now indispensable tools in organic synthesis, polymer science, and, increasingly, in the intricate world of drug development and delivery.

The Heart of the Matter: Unraveling the Photophysics of Benzophenone

The utility of benzophenone and its derivatives is rooted in a unique and highly efficient set of photophysical processes that occur upon the absorption of ultraviolet (UV) light. Understanding these processes is critical to appreciating and harnessing their photochemical reactivity.

Upon absorbing a photon of UV light, a benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). This initial excitation typically involves the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital (an n→π* transition).[3] While the S₁ state is short-lived, it is the gateway to the photoactive state of the molecule.

The defining feature of benzophenone's photophysics is its remarkably efficient intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet excited state (T₁).[3] The quantum yield for this process approaches unity, meaning that nearly every excited singlet molecule is converted into a triplet. This high efficiency is explained by El-Sayed's rule , which states that intersystem crossing is more favorable when there is a change in the orbital type of the electronic states involved.[3] In benzophenone, the transition from the S₁(n,π) state to a nearby higher-energy triplet state, T₂(π,π), is spin-allowed and thus very rapid. The molecule then quickly relaxes from the T₂ state to the lowest triplet state, T₁(n,π*).[3]

This T₁(n,π*) state is the workhorse of benzophenone photochemistry. It is a diradical-like species with a relatively long lifetime, allowing it to participate in intermolecular reactions. It is this triplet state that is responsible for the hydrogen abstraction and energy transfer reactions that make benzophenone such a versatile photosensitizer.

Figure 1: A simplified Jablonski diagram illustrating the key photophysical processes in benzophenone.

Key Photochemical Reactions and Their Applications

The long-lived triplet state of benzophenone derivatives allows them to participate in a variety of photochemical reactions. Two of the most important are photoreduction and the Paternò-Büchi reaction.

Photoreduction: Hydrogen Abstraction and Radical Chemistry

As observed by Ciamician, benzophenone in its triplet excited state can abstract a hydrogen atom from a suitable donor, such as an alcohol or an alkane. This process generates a benzhydrol radical and a radical derived from the hydrogen donor. The benzhydrol radicals can then couple to form benzopinacol.

This hydrogen abstraction capability is a cornerstone of benzophenone's utility as a photoinitiator in polymer chemistry and as a tool for mapping protein-ligand interactions.[4] By incorporating a benzophenone moiety into a ligand, researchers can initiate a covalent cross-linking reaction with nearby amino acid residues upon photoirradiation, providing valuable structural information.

The Paternò-Büchi Reaction: A [2+2] Photocycloaddition

The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of four-membered ether rings called oxetanes.[5][6] The reaction involves the [2+2] cycloaddition of an excited state carbonyl compound, such as benzophenone, with a ground state alkene.[5][6] The oxetane motif is of increasing interest in medicinal chemistry as it can favorably alter the physicochemical properties of drug candidates.

The mechanism of the Paternò-Büchi reaction is believed to proceed through the formation of a diradical intermediate.[7] The regioselectivity and stereoselectivity of the reaction can often be controlled by the electronic and steric properties of the reactants.

Figure 2: A simplified workflow of the Paternò-Büchi reaction.

Benzophenone Derivatives in Drug Development and Delivery

The tunability of the benzophenone scaffold through chemical modification has made it a valuable tool in modern drug development. By altering the substituents on the aromatic rings, researchers can fine-tune the photophysical and photochemical properties of the molecule to suit specific applications.

Photodynamic Therapy (PDT)

In photodynamic therapy, a photosensitizer is administered to a patient and accumulates in tumor tissue. Subsequent irradiation with light of a specific wavelength excites the photosensitizer, which then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen. This singlet oxygen is cytotoxic and can selectively destroy cancer cells. Benzophenone derivatives are being explored as photosensitizers in PDT due to their high triplet quantum yields and tunable absorption spectra.[8]

Photocleavable Protecting Groups

Photocleavable protecting groups (PPGs) are chemical moieties that can be removed from a molecule by irradiation with light.[9] This allows for the precise spatial and temporal control over the release of a biologically active molecule. Benzophenone derivatives have been developed as PPGs for a variety of functional groups, including alcohols, amines, and carboxylic acids.[10][11] This technology holds great promise for targeted drug delivery, allowing for the release of a therapeutic agent at a specific site in the body, thereby minimizing off-target effects.

Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, we provide the following generalized experimental protocols. It is essential to consult the primary literature for specific reaction conditions and safety precautions.

Protocol for a Paternò-Büchi Reaction

Objective: To synthesize an oxetane via the [2+2] photocycloaddition of a benzophenone derivative and an alkene.

Materials:

-

Benzophenone derivative (e.g., 3-acetylbenzophenone)[12]

-

Alkene (e.g., furan)

-

Anhydrous solvent (e.g., acetonitrile or benzene)

-

Photochemical reactor equipped with a suitable light source (e.g., medium-pressure mercury lamp with a Pyrex filter to block short-wavelength UV)

-

Inert gas supply (e.g., nitrogen or argon)

-

Standard laboratory glassware

Procedure:

-

In a quartz or Pyrex reaction vessel, dissolve the benzophenone derivative and a stoichiometric excess of the alkene in the anhydrous solvent. The concentration of the reactants should be optimized based on the specific reaction.

-

Degas the solution by bubbling with an inert gas for at least 30 minutes to remove dissolved oxygen, which can quench the triplet excited state of the benzophenone.

-

Place the reaction vessel in the photochemical reactor and irradiate with the light source while maintaining a constant temperature, typically near room temperature.

-

Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired oxetane.

-

Characterize the purified product by spectroscopic methods (NMR, IR, mass spectrometry) to confirm its structure.

Protocol for Photosensitization using a Benzophenone Derivative

Objective: To utilize a benzophenone derivative as a photosensitizer to promote a photochemical reaction, such as the isomerization of an alkene.

Materials:

-

Benzophenone derivative (photosensitizer)

-

Substrate (e.g., a cis-alkene to be isomerized to the trans-alkene)

-

Anhydrous solvent

-

Photochemical reactor

-

Inert gas supply

Procedure:

-

Prepare a solution of the substrate and a catalytic amount of the benzophenone derivative in the anhydrous solvent. The concentration of the photosensitizer should be kept low to minimize side reactions.

-

Degas the solution with an inert gas.

-

Irradiate the solution in the photochemical reactor. The choice of light source and filters should be such that only the photosensitizer absorbs light.

-

Monitor the reaction for the formation of the desired product.

-

Work up the reaction mixture as appropriate to isolate the product.

Quantitative Data Summary

The photophysical properties of benzophenone derivatives are highly dependent on their substitution pattern. The following table summarizes key data for some common benzophenone derivatives.

| Compound | λmax (nm) in cyclohexane | Triplet Energy (ET), kcal/mol | Intersystem Crossing Quantum Yield (ΦISC) |

| Benzophenone | 330 | 69 | ~1 |

| 4,4'-Dimethoxybenzophenone | 335 | 71 | ~1 |

| 4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone) | 366 | 62 | ~1 |

| 3-Acetylbenzophenone | 325 | 68 | ~1 |

Note: Values are approximate and can vary with solvent and temperature.

Conclusion and Future Outlook

From its humble beginnings as a curiosity of early photochemists, the benzophenone scaffold has evolved into a versatile and indispensable tool in a wide range of scientific disciplines. Its robust photophysics, characterized by highly efficient intersystem crossing to a long-lived triplet state, provides a platform for a rich and diverse photochemistry. As our understanding of light-matter interactions continues to grow, we can anticipate that new and innovative applications for benzophenone derivatives will emerge, particularly in the fields of targeted therapeutics, advanced materials, and sustainable chemical synthesis. The legacy of Ciamician's rooftop experiments continues to inspire new generations of scientists to harness the power of light to address some of the most pressing challenges of our time.

References

Sources

- 1. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 2. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 6. A Benzophenone‐Based Photocaging Strategy for the N7 Position of Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 9. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Potential Applications of 2,2'-Dimethoxybenzophenone in Polymer Science

Abstract

This technical guide provides a comprehensive exploration of the potential applications of 2,2'-Dimethoxybenzophenone within the field of polymer science. As a substituted benzophenone, its core potential lies in acting as a Type II photoinitiator for free-radical polymerization. This document synthesizes fundamental photochemical principles with practical insights, offering a theoretical framework and actionable protocols for researchers. Due to the limited specific literature on 2,2'-Dimethoxybenzophenone as a photoinitiator, this guide establishes its potential through a detailed analogy to the well-characterized behavior of benzophenone, while also considering the electronic and steric effects of the methoxy substituents.

Introduction: Unveiling the Potential of a Substituted Benzophenone

In the realm of photopolymerization, photoinitiators are the linchpins that convert light energy into chemical reactivity. They are broadly classified into Type I (cleavage) and Type II (hydrogen abstraction) initiators. Benzophenone is the archetypal Type II photoinitiator, valued for its reliability and cost-effectiveness. 2,2'-Dimethoxybenzophenone, a derivative of this core structure, presents an intriguing candidate for similar applications.

While extensively documented benzophenone derivatives like 2,2'-dihydroxy-4,4'-dimethoxybenzophenone are primarily employed as UV absorbers and photostabilizers in plastics and coatings due to their ability to dissipate UV energy as heat[1][2], the potential of 2,2'-Dimethoxybenzophenone as a photoinitiator remains less explored in publicly available literature. This guide, therefore, serves as a predictive and foundational resource, building a scientific case for its application based on established principles of photochemistry.

Table 1: Physical and Chemical Properties of 2,2'-Dimethoxybenzophenone and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

| 2,2'-Dimethoxybenzophenone | 131-54-4 (for dihydroxy derivative) | C₁₅H₁₄O₃ | 242.27 | Potential Type II Photoinitiator |

| Benzophenone (Reference) | 119-61-9 | C₁₃H₁₀O | 182.22 | Type II Photoinitiator |

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | 131-54-4 | C₁₅H₁₄O₅ | 274.27 | UV Absorber/Stabilizer[3] |

The Core Mechanism: Type II Photoinitiation via Hydrogen Abstraction

The utility of 2,2'-Dimethoxybenzophenone as a photoinitiator is predicated on the Type II mechanism, which is a bimolecular process requiring a co-initiator or synergist.[4][5] This co-initiator is a hydrogen donor, typically a tertiary amine or an alcohol.

The process unfolds in a sequence of well-defined steps:

-

Photoexcitation: Upon absorption of UV radiation, the benzophenone moiety is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The molecule rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁). This triplet state is the primary reactive species in Type II photoinitiation.[6]

-

Hydrogen Abstraction: The excited triplet-state benzophenone abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine). This generates two radical species: a benzhydrol ketyl radical and an amine-alkyl radical.[6]

-

Initiation of Polymerization: The amine-alkyl radical is typically the more reactive species and proceeds to initiate the polymerization of monomers, such as acrylates or methacrylates, by attacking their vinyl double bonds. The less reactive ketyl radical often terminates by dimerization.[6]

Figure 1: Mechanism of Type II photoinitiation.

The Role of Methoxy Substituents

The presence of methoxy (-OCH₃) groups at the 2 and 2' positions is expected to modulate the photophysical properties of the benzophenone core:

-

UV Absorption: Electron-donating groups like methoxy typically induce a bathochromic (red) shift in the UV absorption spectrum.[3][7] This could potentially allow for the use of longer wavelength UV light sources (e.g., 365 nm LEDs), which are often safer and more energy-efficient.

-

Reactivity of the Triplet State: The nature of the lowest excited triplet state (n,π* or π,π) is critical for hydrogen abstraction efficiency. Benzophenone's high reactivity is attributed to its low-lying n,π triplet state. Methoxy substitution can sometimes lower the energy of the π,π* state, potentially leading to a less reactive triplet and a lower initiation efficiency.[8][9] However, the precise effect depends on the substitution pattern and solvent polarity. Empirical evaluation is essential to determine the net effect of the 2,2'-dimethoxy substitution pattern on photoreactivity.

Potential Application: UV Curing of Acrylate Formulations

A primary application for 2,2'-Dimethoxybenzophenone would be in UV-curable coatings, inks, and adhesives based on acrylate or methacrylate monomers and oligomers. Type II systems are particularly advantageous in pigmented formulations, as the co-initiator can help mitigate oxygen inhibition at the surface, a common issue in free-radical polymerization.[10]

Proposed Experimental Protocol for a Clear Acrylate Coating

This protocol provides a validated starting point for evaluating the efficacy of 2,2'-Dimethoxybenzophenone in a typical UV-curable formulation. The causality behind the component selection is to create a simple, flexible, and reactive system to clearly assess the photoinitiator's performance.

Materials:

-

Oligomer: Urethane Diacrylate (provides flexibility and toughness)

-

Monomer: Trimethylolpropane Triacrylate (TMPTA) (crosslinker, increases hardness and cure speed)

-

Photoinitiator: 2,2'-Dimethoxybenzophenone

-

Co-initiator: 2-Ethylhexyl-4-dimethylaminobenzoate (EDB) (a common tertiary amine synergist)[10]

-

Substrate: Glass slides or steel panels

Formulation:

| Component | Function | Weight Percentage (wt%) |

| Urethane Diacrylate | Polymer Backbone | 50% |

| TMPTA | Crosslinking Monomer | 45% |

| 2,2'-Dimethoxybenzophenone | Photoinitiator | 3% |

| EDB | Co-initiator/Synergist | 2% |

Procedure:

-

Preparation: In a shaded or UV-filtered environment, combine the urethane diacrylate and TMPTA in a glass beaker. Stir with a magnetic stirrer until a homogeneous mixture is obtained.

-

Initiator Addition: Add the 2,2'-Dimethoxybenzophenone and EDB to the resin mixture. Continue stirring until all components are fully dissolved. Gentle warming (to ~40°C) may be required.

-

Application: Apply the formulation to the substrate using a wire-wound rod to achieve a consistent film thickness (e.g., 25 µm).

-

UV Curing: Pass the coated substrate under a medium-pressure mercury arc lamp or a 365 nm UV-LED array at a defined belt speed (e.g., 10 m/min). The UV dose can be varied by changing the belt speed or lamp intensity.

-

Evaluation: Assess the degree of cure immediately after exposure.

-

Tack-Free Test: Gently touch the surface with a cotton ball. A tack-free surface will not show any adhering fibers.

-

Solvent Rub Test: Using a cloth soaked in methyl ethyl ketone (MEK), perform double rubs on the surface with consistent pressure. The number of rubs until the coating is removed is a measure of cure and crosslink density. A fully cured coating should withstand >100 double rubs.

-

Figure 2: Experimental workflow for UV curing evaluation.

Proposed Synthesis Route

Symmetrically substituted benzophenones are commonly synthesized via a Friedel-Crafts acylation reaction.[4] A plausible route to 2,2'-Dimethoxybenzophenone involves the reaction of anisole (methoxybenzene) with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Reaction Scheme:

Anisole + 2-Methoxybenzoyl Chloride --(AlCl₃)--> 2,2'-Dimethoxybenzophenone + HCl

This reaction is driven by the formation of an acylium ion electrophile which then attacks the electron-rich aromatic ring of a second anisole molecule. The methoxy group is an ortho-, para-director, meaning the substitution will occur at positions 2 or 4 relative to the methoxy group. While the para-substituted product is often sterically favored in Friedel-Crafts acylations of anisole[1], the use of 2-methoxybenzoyl chloride as the acylating agent could direct the formation of the desired 2,2'-isomer. Separation of potential isomers would be necessary, likely via chromatography or recrystallization.

Conclusion and Future Outlook

2,2'-Dimethoxybenzophenone holds theoretical promise as a Type II photoinitiator for free-radical polymerization. Its structural analogy to benzophenone provides a strong foundation for predicting its mechanism of action and potential applications in UV curing of coatings, inks, and adhesives. The methoxy substituents may offer advantages in tuning the absorption spectrum to align with modern UV-LED light sources.

However, a critical knowledge gap exists regarding its specific photophysical properties and practical performance. Future research should focus on:

-

Photophysical Characterization: Measuring the UV-Vis absorption spectrum, molar extinction coefficient, triplet state energy, and quantum yield of 2,2'-Dimethoxybenzophenone.

-

Performance Evaluation: Systematically evaluating its curing efficiency with various co-initiators and monomers, and comparing its performance against established photoinitiators like benzophenone and thioxanthone.

-

Mechanistic Studies: Using techniques like laser flash photolysis to confirm the triplet state characteristics and hydrogen abstraction rate constants.